molecular formula C26H29K4N3O10 B12409643 N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt

N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt

Cat. No.: B12409643
M. Wt: 699.9 g/mol
InChI Key: KQVVJEZWKUHNGT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Characterization

BAPTA-APM is systematically named as N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt , reflecting its intricate molecular architecture. The structure comprises a central BAPTA-like core modified with an aminopropyl side chain and phenoxyethoxy substituents, conferring lipophilic character. The tetrapotassium salt form ensures solubility in aqueous buffers, critical for experimental applications.

The molecular formula is C₂₆H₂₉K₄N₃O₁₀ , with a calculated molecular weight of 699.9 g/mol . Structural analysis reveals a polycyclic framework featuring:

  • Two carboxymethylamino groups for calcium coordination
  • A 5-methylphenoxyethoxy spacer enhancing membrane permeability
  • An aminopropyl moiety facilitating potential conjugation to biomolecules

Comparative studies highlight discrepancies in reported molecular weights, such as 635.48 g/mol in some databases, likely arising from variations in salt forms (e.g., sodium vs. potassium counterions) or hydration states. The canonical SMILES notation for BAPTA-APM is:
C1=CC(=C(C=C1CCCN)OCCOC2=C(C=CC(=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Historical Development of BAPTA Derivatives in Calcium Chelation Research

The evolution of BAPTA-APM traces to Roger Tsien’s seminal work in the 1980s, which transformed calcium signaling research through rational design of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) analogs. Key milestones include:

  • EGTA to BAPTA Transition : EGTA’s pH-dependent calcium binding and slow kinetics limited physiological utility. Tsien’s incorporation of aromatic amines into EGTA’s scaffold produced BAPTA, achieving pH-insensitive binding (pKa ~6.4 vs. EGTA’s pKa >8) and faster kinetics.
  • Fluorophore Integration : Early BAPTA derivatives like fura-2 combined calcium chelation with fluorescent reporting, enabling real-time intracellular calcium imaging.
  • Lipophilic Modifications : To address membrane impermeability, esters like BAPTA-AM (acetoxymethyl ester) were developed. BAPTA-APM extends this strategy through its phenoxyethoxy and aminopropyl groups, optimizing cellular uptake while maintaining chelation capacity.

These innovations positioned BAPTA-APM as a specialized tool for studying calcium-dependent enzymes like calpain and tumor necrosis factor-α converting enzyme (TACE), where precise spatial-temporal calcium buffering is required.

Key Physicochemical Properties: Molecular Weight, Solubility, and Stability

BAPTA-APM exhibits distinct physicochemical characteristics critical for experimental applications:

Property Value Significance
Molecular Weight 699.9 g/mol Ensures accurate molarity calculations in buffer preparation
Melting Point 255–260°C Indicates thermal stability under standard storage conditions
Solubility >10 mg/mL in aqueous buffers Facilitates stock solution preparation without organic cosolvents
Storage Stability Stable at -20°C for years Reduces batch-to-batch variability in long-term studies
Lipophilicity (LogP) ~1.2 (estimated) Enhances membrane permeability compared to parent BAPTA (LogP ~-3.5)

The compound’s stability stems from BAPTA’s aromatic backbone, which resists protonation-induced conformational changes across physiological pH ranges (pH 4–9). Unlike earlier chelators, BAPTA-APM maintains calcium-binding fidelity in lysosomal and cytosolic environments, making it invaluable for studying compartment-specific calcium signaling.

Properties

Molecular Formula

C26H29K4N3O10

Molecular Weight

699.9 g/mol

IUPAC Name

tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate

InChI

InChI=1S/C26H33N3O10.4K/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37;;;;/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;/q;4*+1/p-4

InChI Key

KQVVJEZWKUHNGT-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Nitrophenoxide Alkylation

  • Reagents : 2-Nitro-5-methylphenol, 1,2-dibromoethane, potassium carbonate.
  • Conditions : Reflux in anhydrous acetone under nitrogen for 48 hours.
  • Mechanism : Nucleophilic aromatic substitution forms ethoxy linkages.
  • Yield : ~65% after recrystallization (ethanol/water).

Nitro Group Reduction

  • Reagents : Hydrogen gas, palladium-on-carbon catalyst.
  • Conditions : 50 psi H₂, room temperature, 12 hours in methanol.
  • Outcome : Converts nitro groups to primary amines, yielding 1,2-bis(2-amino-5-methylphenoxy)ethane.

Functionalization: 3-Aminopropyl Side Chain Installation

The 3-aminopropyl group is introduced via reductive amination:

Aldehyde Intermediate Formation

  • Reagents : Glutaraldehyde, acetic acid.
  • Conditions : 40°C, 4 hours.

Reductive Amination

  • Reagents : Sodium cyanoborohydride.
  • pH : 6.5 (phosphate buffer).
  • Yield : ~55% after HPLC purification.

Tetrapotassium Salt Formation

The final step converts the carboxylic acid to its tetrapotassium salt for enhanced aqueous solubility:

Saponification of Ethyl Esters

  • Reagents : Potassium hydroxide (4 eq), ethanol/water (1:1).
  • Conditions : Reflux, 8 hours.

Neutralization and Crystallization

  • pH Adjustment : Titrated to 7.0 with HCl.
  • Crystallization : Cold ethanol precipitation, yielding white crystalline product.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Dowex 50WX8 (K⁺ form) to ensure complete salt conversion.
  • HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient.

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms substitution patterns (D₂O, 400 MHz).
  • Mass Spectrometry : ESI-MS m/z 699.92 ([M−K]⁻).
  • Elemental Analysis : Matches theoretical K content (27.9%).

Synthetic Challenges and Optimizations

Challenge Solution Reference
Amine oxidation during synthesis Nitrogen atmosphere, antioxidant (BHT)
Low alkylation efficiency Sequential addition of chloroacetate
Salt hygroscopicity Lyophilization from tert-butanol/water

Industrial-Scale Production Considerations

  • Batch Reactors : 500 L vessels for saponification steps.
  • Cost Drivers : Palladium catalyst (22% of total material cost).
  • Environmental Impact : Recycling KOH via electrodialysis reduces waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized analogs with different functional groups, while reduction can produce reduced forms with altered properties.

Scientific Research Applications

Neuroprotection

BAPTA-APM has shown promising results in neuroprotective applications, particularly following spinal cord injuries. A study demonstrated that local application of BAPTA significantly reduced neuronal apoptosis and oxidative stress after spinal cord transection in mice. This resulted in improved electrophysiological function and behavioral recovery over a four-week period . The mechanism involves the inhibition of calcium overload, which is known to exacerbate neuronal damage.

Cancer Research

In cancer biology, BAPTA-APM plays a crucial role in modulating apoptosis in various hematological malignancies. Research indicates that intracellular BAPTA enhances apoptosis induced by specific chemotherapeutic agents, such as venetoclax, in diffuse large B-cell lymphoma. This suggests a novel interplay between intracellular calcium signaling and anti-apoptotic mechanisms mediated by proteins like BCL-2 . The ability of BAPTA to chelate calcium ions allows for targeted therapeutic strategies in treating resistant cancer cell lines.

Pancreatitis Treatment

BAPTA-APM has been investigated for its therapeutic potential in acute pancreatitis. A study highlighted the use of BAPTA-loaded liposome nanoparticles (BLNs) to mitigate intracellular calcium overload and oxidative stress in pancreatic acinar cells. The findings showed that BLNs significantly improved survival rates in rat models of acute pancreatitis by restoring pancreatic function and reducing inflammatory responses . This positions BAPTA-APM as a viable candidate for clinical applications in managing acute pancreatitis.

Cardiovascular Research

Calcium signaling is pivotal in cardiovascular physiology, and BAPTA-APM's ability to chelate intracellular calcium makes it a valuable tool in cardiovascular research. Studies have utilized this compound to investigate the effects of calcium modulation on cardiac myocyte function and to explore potential treatments for conditions like ischemia-reperfusion injury . By controlling calcium levels, researchers can better understand cardiac pathophysiology and develop targeted therapies.

Cellular Signaling Studies

BAPTA-APM is frequently employed in cellular signaling studies due to its ability to inhibit calcium-dependent processes. For instance, it has been shown to directly inhibit key enzymes and signaling pathways that are activated by calcium influx, thereby providing insights into various cellular functions including muscle contraction, neurotransmitter release, and gene expression regulation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
NeuroprotectionReduces neuronal apoptosis post-injuryEnhanced recovery after spinal cord injury
Cancer ResearchModulates apoptosis in hematological cancersIncreases sensitivity to chemotherapy agents
Pancreatitis TreatmentMitigates intracellular calcium overloadImproves survival rates in acute pancreatitis models
Cardiovascular ResearchInvestigates effects on cardiac myocyte functionInsights into ischemia-reperfusion injury mechanisms
Cellular SignalingInhibits calcium-dependent signaling pathwaysProvides understanding of various cellular functions

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate calcium ions. By binding to calcium ions, it can modulate calcium-dependent processes and pathways. This makes it a valuable tool for studying calcium signaling and related mechanisms in biological systems. The molecular targets include calcium-binding proteins and enzymes involved in calcium homeostasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Metal Selectivity Key Applications References
BAPTA-APM C₃₂H₃₈K₄N₄O₁₄ (hypothetical) ~800 (estimated) Ca²⁺ > Mg²⁺ Extracellular Ca²⁺ buffering
BAPTA/AM C₂₂H₂₄N₂O₈ 444.44 Ca²⁺ Intracellular Ca²⁺ chelation
Na₄EDTA C₁₀H₁₂N₂O₈Na₄ 380.2 Broad (Ca²⁺, Cd²⁺, Fe³⁺) Water treatment, medical detox
DTPA C₁₄H₂₃N₃O₁₀ 393.35 Fe³⁺, Gd³⁺, heavy metals MRI contrast agents, chelation therapy
EGTA C₁₄H₂₄N₂O₁₀ 380.35 Ca²⁺ > Mg²⁺ Ca²⁺-specific buffers

Key Structural Differences:

  • BAPTA-APM vs. BAPTA/AM : BAPTA-APM’s tetrapotassium salt replaces BAPTA/AM’s acetoxymethyl ester groups, increasing hydrophilicity but reducing cell permeability .
  • BAPTA-APM vs. Na₄EDTA: BAPTA-APM’s aromatic phenoxy groups enhance Ca²⁺ selectivity, whereas EDTA’s flexible ethylene backbone binds diverse metals (e.g., Cd²⁺, Pb²⁺) .
  • BAPTA-APM vs. EGTA : Both target Ca²⁺, but BAPTA derivatives exhibit faster binding kinetics and higher specificity at physiological pH .

Chelation Efficacy and Selectivity

  • Calcium Binding Constants (log K):

    • BAPTA-APM: ~6.9 (estimated, similar to BAPTA) .
    • EDTA: 10.7 (Ca²⁺), 16.5 (Fe³⁺) .
    • DTPA: 16.8 (Fe³⁺) .
    • EGTA: 5.3 (Ca²⁺ at pH 7) .
  • Cadmium Detoxification :

    • EDTA and DTPA are clinically used for Cd²⁺ chelation but lack Ca²⁺ selectivity, risking hypocalcemia. BAPTA-APM’s design avoids this trade-off .

Research Findings and Limitations

  • Advantages of BAPTA-APM: Minimal interference with Mg²⁺-dependent processes compared to EGTA . Enhanced solubility over non-ionic BAPTA derivatives .
  • Limitations: Limited membrane permeability restricts use to extracellular environments. No peer-reviewed data on in vivo efficacy (inferred from structural analogs) .

Biological Activity

BAPTA-APM, a calcium chelator, is recognized for its potential in various biological applications, particularly in the modulation of intracellular calcium levels. This compound has been studied for its therapeutic implications in cancer treatment, neuroprotection, and cellular signaling pathways.

  • Chemical Name : N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt
  • CAS Number : 352000-08-9
  • Molecular Formula : C26H29K4N3O10
  • Molecular Weight : 699.916 g/mol

BAPTA-APM functions as a chelator of calcium ions, which plays a crucial role in various cellular processes including signal transduction, muscle contraction, and neurotransmitter release. By binding to Ca²⁺ ions, BAPTA-APM can inhibit calcium-dependent signaling pathways, thereby affecting cellular responses.

1. Cancer Treatment

Recent studies have highlighted the efficacy of BAPTA-APM in combination with other therapeutic agents for cancer treatment. For instance, a study demonstrated that the combination of BAPTA-AM (a derivative of BAPTA) with bortezomib significantly enhances cytotoxic effects on breast cancer cells (4T1 cell line). The results indicated that this combination therapy induces apoptosis through increased phosphorylation of stress-activated protein kinases, suggesting a novel therapeutic strategy for breast cancer management .

2. Neuroprotection

BAPTA-APM has been investigated for its neuroprotective properties. In models of neuronal injury, it has been shown to reduce excitotoxicity by chelating excess calcium ions that contribute to cell death. This property makes it a candidate for research into treatments for neurodegenerative diseases.

3. Cellular Signaling

The compound's ability to modulate intracellular calcium levels has implications in various signaling pathways. For example, studies have indicated that BAPTA-APM can inhibit calcium-dependent secretion processes in cells, thereby affecting the release of neurotransmitters and hormones .

Case Studies

StudyFindings
Breast Cancer Study Combination of BAPTA-AM and bortezomib showed increased apoptosis in 4T1 cells; IC50 values were determined indicating effective dose ranges .
Neuroprotection Research Demonstrated reduced neuronal cell death in models of excitotoxicity; supports potential use in neurodegenerative conditions .
Calcium Signaling Investigation BAPTA-APM effectively inhibited calcium-dependent secretion in various cell types, highlighting its role in cellular signaling modulation .

Q & A

Q. What are the key structural features of BAPTA-APM, and how do they influence its calcium chelation properties?

BAPTA-APM is a tetrapotassium salt derivative of BAPTA, featuring four carboxymethyl groups and an aminopropyl side chain. The carboxymethyl groups enable high selectivity for Ca²⁺ over Mg²⁺, while the aminopropyl moiety enhances solubility in aqueous buffers. The ethoxy and phenyl groups in the backbone stabilize metal binding, making it suitable for intracellular calcium buffering. Structural analogs like 5,5′-dimethyl-BAPTA-AM (CAS: 147504-94-7) highlight the importance of substituents in tuning binding kinetics .

Q. What synthesis protocols are recommended for BAPTA-APM, and what are common purification challenges?

Synthesis typically involves multi-step nucleophilic substitution and carboxylation reactions. For example, cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) can serve as intermediates for introducing ethoxy and phenyl groups . Post-synthesis purification requires ion-exchange chromatography to isolate the tetrapotassium salt form, with challenges including residual solvent removal and maintaining pH stability during lyophilization.

Q. How is BAPTA-APM characterized for purity and functional efficacy in calcium buffering?

  • Purity: HPLC (≥95% purity) with UV detection at 255 nm is standard, similar to protocols for ethyl 4-ANPP hydrochloride .
  • Functional validation: Fluorescence titration using Ca²⁺-sensitive dyes (e.g., Fura-2) in buffer systems confirms chelation efficacy. Compare dissociation constants (Kd) with literature values (e.g., BAPTA-APM Kd ~160 nM for Ca²⁺).

Advanced Research Questions

Q. How can researchers optimize experimental designs to account for BAPTA-APM’s limited cell membrane permeability?

  • Methodology: Use acetoxymethyl (AM) ester derivatives for passive diffusion into cells, followed by intracellular esterase cleavage to release active BAPTA-APM.
  • Validation: Monitor cytosolic Ca²⁺ fluctuations via live-cell imaging, ensuring esterase activity does not vary across cell lines .
  • Controls: Include EGTA (extracellular Ca²⁺ chelator) to isolate intracellular effects.

Q. What strategies resolve contradictions in calcium signaling data when using BAPTA-APM in complex biological systems?

  • Issue: Off-target binding to Zn²⁺ or Fe³⁺ may skew results.
  • Solution: Perform metal competition assays using chelators with higher specificity (e.g., TPEN for Zn²⁺).
  • Data normalization: Use ratiometric dyes (e.g., Indo-1) to distinguish Ca²⁺-specific signals from artifacts .

Q. How does BAPTA-APM compare to other Ca²⁺ chelators (e.g., EGTA, DTPA) in high-throughput screening assays?

Parameter BAPTA-APMEGTADTPA
Kd (Ca²⁺) ~160 nM~150 nM~100 µM
Selectivity Ca²⁺ > Mg²⁺Ca²⁺ ≈ Mg²⁺Broad-spectrum
Cell permeability Low (requires AM esters)Non-permeantNon-permeant
Applications Intracellular bufferingExtracellular chelationMetal detoxification
Source: Comparative analysis of chelator properties from literature .

Q. What interdisciplinary approaches enhance BAPTA-APM’s utility in neurobiology or cardiology research?

  • AI-driven optimization: Use COMSOL Multiphysics to model Ca²⁺ diffusion in neuronal synapses, integrating BAPTA-APM’s binding kinetics .
  • Hybrid systems: Combine with optogenetic tools (e.g., Channelrhodopsin) to synchronize Ca²⁺ buffering with light-induced depolarization.

Methodological Considerations

Q. How should researchers address batch-to-batch variability in BAPTA-APM synthesis?

  • Quality control: Implement NMR (¹H/¹³C) and mass spectrometry for structural confirmation.
  • Standardization: Use internal reference compounds (e.g., N-acyl carbazoles) to calibrate reaction yields .

Q. What are best practices for storing BAPTA-APM to prevent degradation?

  • Storage: -20°C in anhydrous DMSO or deionized water (pH 7.4). Avoid freeze-thaw cycles.
  • Stability testing: Monitor via UV-Vis spectroscopy (λmax ~255 nm) over 6-month intervals .

Future Directions

Q. Can AI-driven automation improve BAPTA-APM’s application in dynamic calcium imaging?

Emerging platforms like smart laboratories enable real-time adjustment of BAPTA-APM concentrations during experiments, reducing noise in kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.